N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrimido[1,2-a]benzimidazole core, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimido[1,2-a]benzimidazole core, followed by the introduction of the acetylamino and carboxamide groups. Common reagents used in these reactions include various amines, carboxylic acids, and acetylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, allowing for the modification of its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- N-(4-{2-[4-(acetylamino)phenyl]-2-hydroxyacetyl}phenyl)acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to its tetrahydropyrimido[1,2-a]benzimidazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N5O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-11(25)20-12-6-8-13(9-7-12)21-18(27)16-10-17(26)23-19-22-14-4-2-3-5-15(14)24(16)19/h2-9,16H,10H2,1H3,(H,20,25)(H,21,27)(H,22,23,26) |
InChI Key |
RUZOSXQLLLPHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
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